molecular formula C16H27N B14497255 N-Butyl-N-hexylaniline CAS No. 65133-65-5

N-Butyl-N-hexylaniline

Cat. No.: B14497255
CAS No.: 65133-65-5
M. Wt: 233.39 g/mol
InChI Key: JCBBNZKAMMOLSV-UHFFFAOYSA-N
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Description

N-Butyl-N-hexylaniline is an organic compound with the molecular formula C16H27N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by butyl and hexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-N-hexylaniline can be synthesized through a multi-step process involving the alkylation of aniline. The general synthetic route includes:

    Alkylation of Aniline: Aniline is first reacted with butyl bromide in the presence of a base such as sodium hydroxide to form N-butylaniline.

    Further Alkylation: N-butylaniline is then reacted with hexyl bromide under similar conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-hexylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert it back to aniline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated products.

Scientific Research Applications

N-Butyl-N-hexylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a model compound for studying the behavior of alkylated anilines in biological systems.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-N-hexylaniline involves its interaction with molecular targets such as enzymes and receptors. The alkyl groups on the nitrogen atom can influence its binding affinity and specificity. The pathways involved may include:

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.

    Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

    N-Butylaniline: Similar structure but lacks the hexyl group.

    N-Hexylaniline: Similar structure but lacks the butyl group.

    N,N-Dibutylaniline: Contains two butyl groups instead of butyl and hexyl.

Uniqueness

N-Butyl-N-hexylaniline is unique due to the presence of both butyl and hexyl groups, which can influence its chemical reactivity and interaction with biological targets. This dual substitution can lead to distinct physical and chemical properties compared to its analogs.

Properties

CAS No.

65133-65-5

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

N-butyl-N-hexylaniline

InChI

InChI=1S/C16H27N/c1-3-5-7-11-15-17(14-6-4-2)16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3

InChI Key

JCBBNZKAMMOLSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCC)C1=CC=CC=C1

Origin of Product

United States

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